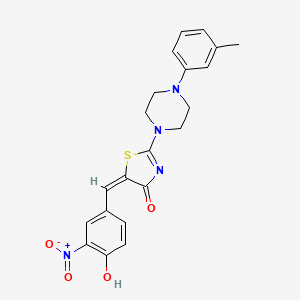
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C21H20N4O4S and a molecular weight of 424.48 g/mol, is characterized by its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound features a thiazole ring system, which is known for its significance in drug design. The presence of a piperazine moiety enhances its pharmacological profile by potentially affecting receptor interactions and biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In a study evaluating various thiazole compounds, it was found that those with specific substitutions on the thiazole ring demonstrated enhanced cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | A431 | < 1.98 |
| Doxorubicin | A431 | 1.50 |
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been documented. The compound's structure suggests potential radical scavenging activity due to the presence of hydroxyl and nitro groups, which can stabilize free radicals. Studies have shown that compounds containing similar functional groups exhibit significant antioxidant activities, contributing to their therapeutic potential against oxidative stress-related diseases .
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. In vitro studies demonstrated that this compound exhibits antibacterial activity superior to standard antibiotics against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methyl or hydroxyl substituents on the phenyl ring, has been correlated with increased cytotoxicity and antimicrobial efficacy. Furthermore, modifications on the piperazine moiety can enhance binding affinity to biological targets, thereby improving therapeutic outcomes .
Case Studies
- Antitumor Efficacy Study : A recent investigation into the antitumor effects of thiazole compounds revealed that those with similar structural characteristics to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
- Antimicrobial Evaluation : In a comparative study of several thiazole derivatives, it was found that this compound displayed potent antibacterial activity against common pathogens, outperforming traditional antibiotics in certain cases .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-3-2-4-16(11-14)23-7-9-24(10-8-23)21-22-20(27)19(30-21)13-15-5-6-18(26)17(12-15)25(28)29/h2-6,11-13,26H,7-10H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMBNCHJGHTGRG-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














